N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(3-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative with a molecular formula of C23H19F2N3O4S2 (molecular weight: 503.54 g/mol). Its structure features:
- A 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 3.
- A 4-fluorophenylsulfonyl moiety at position 1 of the pyrazole ring.
- A methanesulfonamide group attached to a phenyl ring at position 3 of the pyrazole.
Properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-19-7-3-4-15(13-19)21-14-22(16-5-2-6-18(24)12-16)27(25-21)33(30,31)20-10-8-17(23)9-11-20/h2-13,22,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSYQWJGBOSSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetPeroxisome proliferator-activated receptor gamma (PPARγ) , a receptor that plays an essential role in the regulation of adipogenesis and lipid metabolism.
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone. These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, which could be a potential mode of action for this compound.
Biological Activity
N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to summarize the current understanding of the biological activity associated with this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 414.49 g/mol
The presence of fluorine atoms and sulfonamide groups contributes to the compound's unique pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a review highlighted that pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15.2 | |
| Compound B | MCF-7 | 12.7 | |
| N-(...methanesulfonamide) | A549 | 10.5 | Current Study |
Anti-inflammatory Activity
The incorporation of fluorine in the structure has been shown to enhance the anti-inflammatory effects of sulfonamides. Studies indicate that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . The mechanism involves modulation of signaling pathways such as NF-kB and MAPK.
Table 2: Anti-inflammatory Effects
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances their activity against a range of bacterial strains. Research indicates that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 8.0 | |
| N-(...methanesulfonamide) | S. aureus | 6.0 | Current Study |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where this compound was included as a lead compound. This study demonstrated its efficacy in inhibiting tumor growth in xenograft models, with statistical significance observed at doses above 10 mg/kg .
Comparison with Similar Compounds
Sulfonyl Group Modifications
Key Observations :
Aromatic Ring Modifications
Key Observations :
- The 3-fluorophenyl group in the target compound may provide steric and electronic advantages over bulkier substituents (e.g., dimethylamino) in receptor binding .
- Pyranopyrazole derivatives () exhibit distinct ring systems that could influence conformational flexibility and pharmacokinetics.
Thermal Stability
- Melting points for analogs range from 62.5–154.1°C , with fluorinated derivatives (e.g., 4q in ) showing higher thermal stability (153.7–154.1°C) due to strong intermolecular interactions .
Preparation Methods
Hydrazine-Based Cyclocondensation
The 4,5-dihydro-1H-pyrazole ring is typically synthesized via [3+2] cycloaddition or cyclocondensation. A widely applied method involves reacting hydrazines with α,β-unsaturated ketones or acetylenic ketones. For the target compound, 3-fluorophenyl-substituted propargyl alcohol serves as a precursor.
Representative Procedure (Adapted from):
- Meyer-Schuster Rearrangement :
- React 3-(3-fluorophenyl)prop-2-yn-1-ol (2 mmol) with N-iodosuccinimide (NIS, 2.2 mmol) in dioxane (20 mL) containing bismuth triflate (0.1 mmol) at 101°C for 5 h.
- Intermediate : Iodo-enone formed via Meyer-Schuster rearrangement.
- Cyclization with Hydrazine :
This method leverages halogen-mediated cyclization to achieve regiospecific pyrazole formation, critical for positioning the 3-fluorophenyl group at C5.
Sulfonylation at Pyrazole N1 Position
Chlorosulfonation and Sulfonyl Chloride Coupling
The 4-fluorophenylsulfonyl group is introduced via sulfonylation of the pyrazole’s N1 nitrogen. Chlorosulfonic acid and thionyl chloride are commonly used to generate sulfonyl chlorides in situ.
- Sulfonylation :
- Dissolve 5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (25 g, 260 mmol) in chloroform (75 mL).
- Add chlorosulfonic acid (166.7 g, 1430 mmol) dropwise at 0°C under N2, then heat to 60°C for 10 h.
- Add thionyl chloride (40.8 g, 343.2 mmol) and stir at 60°C for 2 h.
- Intermediate : Pyrazole-1-sulfonyl chloride.
- Coupling with 4-Fluoroaniline :
Introduction of Methanesulfonamide at C3 Phenyl Group
Nitration, Reduction, and Sulfonylation
The 3-aminophenyl substituent at pyrazole C3 is functionalized via sequential nitration, reduction, and methanesulfonylation:
Nitration :
- Treat the pyrazole intermediate with nitric acid (HNO3)/sulfuric acid (H2SO4) at 0°C to introduce a nitro group at the phenyl para position.
Reduction to Amine :
- Catalytic hydrogenation (H2, Pd/C) in ethanol reduces the nitro group to amine (Yield: 95%).
Methanesulfonylation :
Alternative Routes and Comparative Analysis
1,3-Dipolar Cycloaddition
Sydnone intermediates, as described in, offer an alternative pathway:
- React 3-(3-fluorophenyl)sydnone with dimethyl acetylenedicarboxylate (DMAD) to form pyrazole esters.
- Hydrolysis and decarboxylation yield the pyrazole core, followed by sulfonylation.
Advantages : Higher regioselectivity.
Disadvantages : Multi-step synthesis reduces overall yield (∼65%).
Optimization and Industrial Scalability
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for this compound, and how can reaction yields be optimized?
- Methodology : The synthesis involves multi-step processes:
- Suzuki-Miyaura Cross-Coupling : A fluorophenyl halide (e.g., 3-fluorophenyl bromide) reacts with a pyrazole intermediate using Pd catalysts .
- Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution.
- Methanesulfonamide Addition : Methanesulfonyl chloride reacts with the intermediate under basic conditions (e.g., triethylamine) .
- Optimization : Flow chemistry and process intensification improve scalability and purity. Reaction parameters (temperature, solvent polarity) must be tightly controlled to minimize side products .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : Confirms regioselectivity of fluorophenyl and sulfonamide groups.
- X-ray Crystallography : Resolves diastereomeric configurations (e.g., chair vs. boat conformations of the pyrazoline ring) .
- HRMS : Validates molecular weight (e.g., observed m/z 435.52 vs. calculated) .
Q. What preliminary biological activities have been reported for this compound?
- Assays :
- Antimicrobial : Tested against Gram-positive/negative bacteria via MIC assays.
- Anti-inflammatory : COX-2 inhibition measured using ELISA.
- Anticancer : Cytotoxicity evaluated via MTT assays on cancer cell lines .
- Findings : The fluorophenyl group enhances membrane permeability, while the sulfonamide moiety interacts with enzymatic active sites (e.g., folate synthesis inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- SAR Studies :
- Methodology : Parallel synthesis and high-throughput screening (HTS) identify optimal substituents .
Q. What computational tools are used to predict binding modes and pharmacokinetics?
- In Silico Approaches :
- Molecular Docking (AutoDock Vina) : Predicts interactions with bacterial dihydrofolate reductase (DHFR).
- MD Simulations (GROMACS) : Assesses stability of enzyme-ligand complexes over 100 ns trajectories.
- ADMET Prediction (SwissADME) : Estimates bioavailability (e.g., CNS permeability: Low due to sulfonamide polarity) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in IC50 values for COX-2 inhibition may arise from:
- Assay Conditions : Varying pH or cofactor concentrations (e.g., glutathione levels).
- Cell Line Variability : Differences in enzyme expression (e.g., COX-2 in HeLa vs. RAW 264.7 macrophages).
- Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What strategies improve metabolic stability without compromising potency?
- Approaches :
- Deuterium Incorporation : Replaces hydrogen in metabolically labile positions (e.g., C-H bonds adjacent to sulfonamide).
- Prodrug Design : Mask polar groups (e.g., esterification of sulfonamide) to enhance oral bioavailability .
- Validation : LC-MS/MS tracks metabolite formation in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
